Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound is used as an intermediate in the synthesis of therapeutic agents.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound is used in the synthesis of complex heterocyclic structures.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate, a compound belonging to the thiophene family, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₂ClN₁O₂S
- Molecular Weight : 281.76 g/mol
- Melting Point : 110°C to 114°C
- CAS Number : 65234-09-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibition.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Minimum Bactericidal Concentration (MBC) : The MBC values were found to be comparable, indicating potent bactericidal activity .
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Study on Antifungal Activity
A study evaluated the antifungal efficacy of the compound against Candida albicans. The results indicated that the compound had an MIC of ≤0.25 μg/mL, showcasing its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has shown that modifications at the phenyl ring significantly influence biological activity. The presence of the chloro group enhances antimicrobial potency, while variations in the thiophene moiety can affect solubility and bioavailability .
Data Summary
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₃H₁₂ClN₁O₂S |
Molecular Weight | 281.76 g/mol |
Melting Point | 110°C to 114°C |
CAS Number | 65234-09-5 |
MIC (against S. aureus) | 0.22 - 0.25 μg/mL |
MIC (against C. albicans) | ≤0.25 μg/mL |
Properties
Molecular Formula |
C14H14ClNO2S |
---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-18-14(17)12-10(7-19-13(12)16)9-4-5-11(15)8(2)6-9/h4-7H,3,16H2,1-2H3 |
InChI Key |
SQJWOAIIROMTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)C)N |
Origin of Product |
United States |
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